![molecular formula C6H7NO3 B13649841 (2Z)-2-cyano-3-ethoxyprop-2-enoic acid](/img/structure/B13649841.png)
(2Z)-2-cyano-3-ethoxyprop-2-enoic acid
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Overview
Description
2-cyano-3-ethoxyprop-2-enoic acid is an organic compound with the molecular formula C6H7NO3. It is also known by its IUPAC name, (2Z)-2-cyano-3-ethoxy-2-propenoic acid . This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a propenoic acid backbone.
Preparation Methods
The synthesis of 2-cyano-3-ethoxyprop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with acetaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-cyano-3-ethoxyprop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-ethoxyprop-2-enoic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyano-3-ethoxyprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-cyano-3-ethoxyprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
2-cyano-3-ethoxyprop-2-enoic acid can be compared with other similar compounds, such as:
2-cyano-3-methoxyprop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-cyano-3-ethoxyacrylic acid: Similar structure but with an acrylic acid backbone.
2-cyano-3-ethoxybut-2-enoic acid: Similar structure but with a butenoic acid backbone.
The uniqueness of 2-cyano-3-ethoxyprop-2-enoic acid lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs .
Biological Activity
(2Z)-2-cyano-3-ethoxyprop-2-enoic acid is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. This compound features a cyano group and an ethoxy substituent, which contribute to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound is characterized by its unsaturation and the presence of both cyano and ethoxy functional groups, which enhance its reactivity and versatility in organic synthesis.
Research indicates that this compound exhibits various biological activities, primarily linked to its ability to inhibit certain enzymes involved in metabolic processes. Notably, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a critical role in the metabolism of corticosteroids. Inhibition of this enzyme can lead to increased insulin sensitivity and reduced glucose production in the liver, making it a potential candidate for treating metabolic syndromes such as type 2 diabetes .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Metabolic Disorders : By inhibiting 11β-HSD1, this compound may help manage conditions associated with insulin resistance and obesity .
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating potential for treating inflammatory diseases .
- Agrochemical Uses : Its derivatives may serve as herbicides or pesticides due to their biological activity against specific plant pathogens .
Case Studies
Several studies have investigated the effects of this compound on metabolic pathways:
- In Vivo Studies : Research on transgenic mice overexpressing 11β-HSD1 demonstrated that inhibition by this compound resulted in lower plasma glucose levels and improved lipid profiles, suggesting a beneficial effect on metabolic health .
- In Vitro Studies : Cell culture experiments indicated that treatment with this compound led to decreased secretion of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl acrylate | α,β-unsaturated ester | Used extensively in polymer chemistry |
3-Cyanoacrylate | α,β-unsaturated nitrile | Known for rapid polymerization properties |
4-Cyanobutenoic acid | α,β-unsaturated carboxylic acid | Exhibits anti-inflammatory properties |
3-Ethoxyacrylonitrile | α,β-unsaturated nitrile | Used in synthesis of complex organic molecules |
These compounds share structural similarities with this compound but exhibit distinct biological activities that may complement or enhance its therapeutic potential .
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(Z)-2-cyano-3-ethoxyprop-2-enoic acid |
InChI |
InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4- |
InChI Key |
AVAQZFUVMGMHSC-PLNGDYQASA-N |
Isomeric SMILES |
CCO/C=C(/C#N)\C(=O)O |
Canonical SMILES |
CCOC=C(C#N)C(=O)O |
Origin of Product |
United States |
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